Precursor Role in H946080 Synthesis: A Defined Synthetic Intermediate Unique Among Vanillin Dimers
CAS 77745-44-9 is explicitly described as an intermediate in the synthesis of H946080, one of the key taste compounds in cured vanilla beans . In contrast, the closely related compound divanillin (CAS 2092-49-1) is not reported as an intermediate for H946080; its documented activity is as a direct taste enhancer and anticancer agent [1]. The acetate-protected benzyl ether architecture of CAS 77745-44-9 is structurally prerequisite for the synthetic pathway culminating in 3-(4-hydroxy-3-methoxybenzyl)-4-hydroxy-5-methoxybenzaldehyde, and no other vanillin dimer (e.g., 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, CAS 5784-66-7) has been demonstrated as a synthetic intermediate for this specific taste-active molecule.
| Evidence Dimension | Synthetic intermediate designation for H946080 |
|---|---|
| Target Compound Data | Identified as an intermediate for H946080 (cured vanilla taste compound) |
| Comparator Or Baseline | Divanillin (CAS 2092-49-1): not an intermediate for H946080; 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde (CAS 5784-66-7): no H946080 precursor activity reported |
| Quantified Difference | Binary classification: intermediate vs. non-intermediate. Quantitative synthetic yield data for conversion of CAS 77745-44-9 to H946080 not publicly available. |
| Conditions | Published synthetic routes to H946080 (see Patent WO 2013/050528 and literature on cured vanilla chemistry) |
Why This Matters
For procurement supporting flavour chemistry research or industrial vanilla flavour development, a compound with validated intermediate status for H946080 offers a direct path to a commercially relevant target molecule; generic vanillin dimers lacking this synthetic utility would require extensive de novo reaction development.
- [1] Anklam, E.; Gaglione, S.; Müller, A. The taste enhancer divanillin: a review on sources and enzymatic generation. Flavour Fragr. J. 2015, 30 (5), 333–344. View Source
